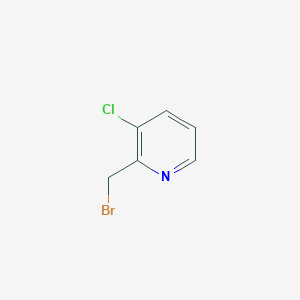
2-(Bromomethyl)-3-chloropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Bromomethyl)-3-chloropyridine often involves nucleophilic substitution reactions, cyclization processes, and halogenation. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with structural similarities, is achieved through a series of reactions starting from 2,3-dichloropyridine, involving nucleophilic substitution with aqueous hydrazine, cyclization, bromination, dehydrogenation, and hydrolysis steps (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of halogenated pyridines, including those related to 2-(Bromomethyl)-3-chloropyridine, is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. X-ray diffraction studies provide insights into the crystal structure, showing that these molecules often have planar geometries with the halogen atoms inducing certain distortions in the pyridine ring due to their electronegativity (R. Kant et al., 2010).
Chemical Reactions and Properties
2-(Bromomethyl)-3-chloropyridine and related compounds participate in a variety of chemical reactions, primarily due to the reactive bromomethyl and chloro substituents. These reactions include nucleophilic aromatic substitution (SNAr), which allows for the introduction of various nucleophiles into the pyridine ring, and cross-coupling reactions, which are facilitated by the presence of the bromomethyl group. Such reactivity makes these compounds valuable intermediates in the synthesis of more complex molecules (Agathe Begouin et al., 2013).
Applications De Recherche Scientifique
-
Pesticide Manufacturing
-
Organic Synthesis
- A research paper describes an efficient method for the bromomethylation of thiols, which could potentially involve “2-(Bromomethyl)-3-chloropyridine” or similar compounds .
- This method uses paraformaldehyde and HBr/AcOH, and it has been used to prepare a variety of structurally diverse bromomethyl sulfides .
- These bromomethyl sulfides can serve as useful building blocks in organic synthesis .
-
Photochemical Benzylic Bromination
- A research paper describes a continuous photochemical benzylic bromination process that uses in situ generated Br2 .
- This process intensifies the reaction system, including the complete removal of organic solvent, and allows a reduction in PMI from 13.25 to just 4.33 .
- The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .
-
Medicinal Chemistry
- Boron-containing compounds, which could potentially include “2-(Bromomethyl)-3-chloropyridine”, have been studied in medicinal chemistry .
- These compounds have been used in the synthesis of drugs, and their interest has been growing, especially after the discovery of the drug bortezomib .
- Boronic acids, a class of boron-containing compounds, have shown several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Safety And Hazards
Orientations Futures
Future directions in the study of a compound can include new methods of synthesis, potential applications, and areas of research. However, the specific future directions for 2-(Bromomethyl)-3-chloropyridine are not detailed in the search results161718.
Please note that the information provided is based on the search results and may not be fully comprehensive or accurate for 2-(Bromomethyl)-3-chloropyridine. For more detailed information, please refer to specialized chemical databases or literature.
Propriétés
IUPAC Name |
2-(bromomethyl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFDJYHNRNJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625891 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-chloropyridine | |
CAS RN |
1227515-76-5 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



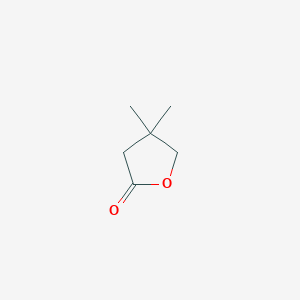
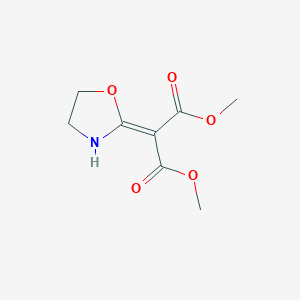
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)


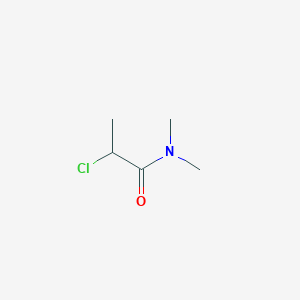

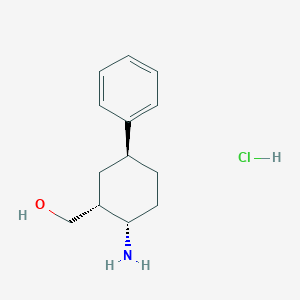
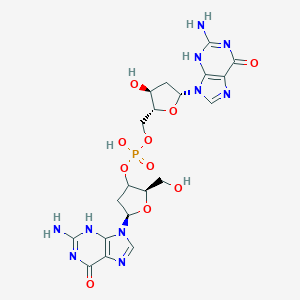



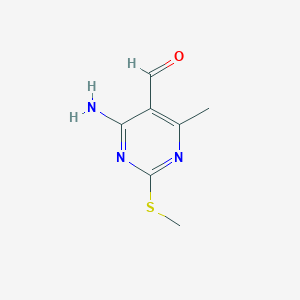
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)